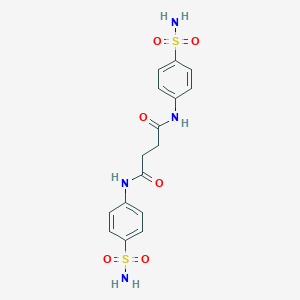

N,N'-bis(4-sulfamoylphenyl)butanediamide

Description

Propriétés

Formule moléculaire |

C16H18N4O6S2 |

|---|---|

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

N,N//'-bis(4-sulfamoylphenyl)butanediamide |

InChI |

InChI=1S/C16H18N4O6S2/c17-27(23,24)13-5-1-11(2-6-13)19-15(21)9-10-16(22)20-12-3-7-14(8-4-12)28(18,25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,17,23,24)(H2,18,25,26) |

Clé InChI |

ZFPVSOBSHCKYGY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |

SMILES canonique |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Chain Length Variation: Propanediamide vs. Butanediamide

The length of the alkanediamide backbone significantly influences biological activity and physicochemical properties. For example:

- N,N'-bis(4-sulfamoylphenyl)propanediamide (three-carbon chain) shares functional groups with the target compound but exhibits reduced lipophilicity.

- N,N'-bis(3,4-dichlorophenyl)butanediamide (four-carbon chain) demonstrates that longer chains improve antimalarial activity compared to ethanediamide (two-carbon) derivatives. However, in spinach chloroplasts, increased chain length correlates with decreased oxygen evolution inhibition, likely due to reduced solubility .

Table 1: Impact of Alkanediamide Chain Length on Activity

Substituent Effects: Sulfamoyl vs. Other Functional Groups

The 4-sulfamoylphenyl group distinguishes the target compound from analogs with halogens, nitro groups, or heterocycles. Key comparisons include:

- N,N'-bis(3,4-dichlorophenyl)butanediamide : Chlorine substituents enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .

- 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide : Pyridine rings introduce metal-chelating properties, enabling antifungal activity in metal complexes .

- Cyclopropane-containing sulfamoylphenyl derivatives (e.g., 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): Rigid cyclopropane cores improve thermal stability (melting points: 156–220°C) and may enhance target binding .

Table 2: Substituent Impact on Physicochemical Properties

Méthodes De Préparation

Direct Amidation via Succinic Acid Dichloride

The most straightforward route involves reacting succinic acid dichloride with 4-aminobenzenesulfonamide. This method leverages the high reactivity of acid chlorides to form amide bonds under anhydrous conditions.

Procedure :

-

Step 1 : Succinic acid is treated with thionyl chloride (SOCl₂) to generate succinic acid dichloride.

-

Step 2 : The dichloride is reacted with two equivalents of 4-aminobenzenesulfonamide in tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a HCl scavenger.

-

Step 3 : The mixture is stirred for 12–24 hours at room temperature, followed by filtration and recrystallization from ethanol/water.

Challenges :

-

Side reactions due to residual moisture.

-

Poor solubility of 4-aminobenzenesulfonamide in non-polar solvents.

Optimization :

Stepwise Coupling Using Carbodiimide Reagents

For better control over regioselectivity, a stepwise approach employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) is preferred.

Procedure :

-

Step 1 : Activate one carboxylic acid group of succinic acid with EDCl/HOBt in DMF.

-

Step 2 : React with 4-aminobenzenesulfonamide to form the monoamide intermediate.

-

Step 3 : Repeat the activation and coupling for the second amine group.

Advantages :

-

Reduced side products from over-reactivity.

Key Data :

Sulfamoylation Strategies

Nucleophilic Substitution with Sulfamoyl Chloride

The sulfamoyl group (-SO₂NH₂) is introduced via reaction of aniline derivatives with sulfamoyl chloride (ClSO₂NH₂).

Procedure :

-

Step 1 : Protect the aniline’s amine group using a tert-butoxycarbonyl (Boc) group.

-

Step 2 : React with sulfamoyl chloride in dichloromethane (DCM) at -10°C.

-

Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA).

Challenges :

-

Sulfamoyl chloride’s moisture sensitivity necessitates inert conditions.

-

Competing side reactions at elevated temperatures.

Optimization :

Metal-Catalyzed Sulfamoylation

Palladium-catalyzed coupling reactions enable sulfamoylation under milder conditions.

Procedure :

-

Step 1 : Treat 4-bromoaniline with sulfamoyl chloride in the presence of Pd(OAc)₂ and Xantphos.

-

Step 2 : Heat at 80°C in toluene for 6 hours.

Key Data :

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

Conditions :

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 2H, SO₂NH₂), 8.1 (d, 4H, Ar-H), 7.8 (d, 4H, Ar-H), 2.6 (t, 4H, CH₂), 1.9 (quin, 2H, CH₂).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patent US20240000946A1 highlights the use of continuous flow reactors for enhanced mixing and heat transfer.

Parameters :

Applications and Derivatives

N,N'-Bis(4-sulfamoylphenyl)butanediamide serves as a precursor for carbonic anhydrase inhibitors and antimalarial agents. Derivatives with modified linkers (e.g., PEG-based) exhibit improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.